molecular formula C14H10ClNO5 B3051081 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid CAS No. 30880-70-7

4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid

Cat. No.: B3051081
CAS No.: 30880-70-7
M. Wt: 307.68 g/mol
InChI Key: SCOUSMNITNGHLJ-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a 2-chloro-4-nitrophenoxy group connected via a methylene (-CH₂-) bridge to the para position of the benzoic acid ring. This structure combines the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, enhancing the acidity of the carboxylic acid moiety.

Properties

IUPAC Name

4-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)5-6-13(12)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOUSMNITNGHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302500
Record name 4-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30880-70-7
Record name MLS003106354
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid typically involves the reaction of 2-chloro-4-nitrophenol with a suitable benzoic acid derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with a benzoic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reactants. Industrial methods also focus on efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

4-(2-Chloro-4-nitrophenoxy)benzoic Acid (CAS 27237-25-8)
  • Key Differences : The absence of the methylene spacer reduces steric hindrance and alters electronic effects. The direct ether linkage may decrease metabolic stability compared to the methylene-bridged analog .
  • Applications : Used in organic synthesis but lacks the versatility of the methylene bridge for further functionalization.
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic Acid (CAS 30880-72-9)
  • Structure: The methylene-phenoxy group is attached to the meta position of the benzoic acid.
  • Key Differences : Positional isomerism affects electronic distribution and molecular interactions. Meta substitution may reduce acidity (pKa) compared to the para-substituted target compound due to weaker electron-withdrawing effects .

Substituent Variations

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic Acid (CAS 870541-16-5)
  • Structure: Branched propanoic acid chain with a methyl group adjacent to the ether oxygen.
  • The propanoic acid moiety may influence solubility and bioavailability .
  • Physical Properties: Higher molecular weight (228.68 g/mol) compared to the target compound (C₁₄H₁₀ClNO₅, ~307.69 g/mol) .
Methyl 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoate (CAS 30937-85-0)
  • Structure : Ester derivative of the target compound (methyl ester replaces carboxylic acid).
  • Key Differences : The ester form is less acidic (pKa ~8–10 vs. ~2–4 for carboxylic acids) and more lipophilic, enhancing membrane permeability. It serves as a prodrug or synthetic intermediate for hydrolysis to the active carboxylic acid .

Functional Group Replacements

4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid (CAS 328028-09-7)
  • Structure : Sulfonamide linkage replaces the ether group, with an additional hydroxyl (-OH) substituent.
  • Key Differences : The sulfonamide group introduces hydrogen-bonding capability and alters electronic effects. The hydroxyl group further increases acidity (predicted pKa ~2.77) and may enhance binding to biological targets .
  • Applications : Likely explored for antimicrobial or enzyme inhibitory activity due to sulfonamide pharmacophores.

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Experimental) Key Features
4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid N/A C₁₄H₁₀ClNO₅ ~307.69 ~2.5–3.5 Methylene bridge, high acidity
4-(2-Chloro-4-nitrophenoxy)benzoic acid 27237-25-8 C₁₃H₈ClNO₅ 293.66 ~3.0–4.0 Direct ether linkage
Methyl 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoate 30937-85-0 C₁₅H₁₂ClNO₅ 321.72 ~8.5–9.5 Ester derivative
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid 328028-09-7 C₁₃H₉ClN₂O₇S 372.74 ~2.77 Sulfonamide, hydroxyl group

Biological Activity

4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid is a compound that has garnered attention for its potential biological activities. Its structural features, particularly the nitro group and the chloro substituent, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C12H10ClN O4\text{C}_{12}\text{H}_{10}\text{ClN O}_4

This structure includes a benzoic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group acts as a pharmacophore, facilitating redox reactions that can influence enzyme activity and cellular signaling pathways. The chlorine atom may enhance binding affinity through halogen bonding, thereby affecting the compound's pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. The presence of the nitro group is often associated with enhanced antibacterial effects.

Antitumor Potential

The compound has also been evaluated for its antitumor activities. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting its potential as a lead compound in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the nitro and chloro groups can enhance antitumor efficacy.

Enzyme Inhibition

Another important aspect of its biological activity is the inhibition of specific enzymes. For instance, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This inhibition could position it as a candidate for anti-inflammatory therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntitumorInhibits growth in cancer cell lines
Enzyme InhibitionInhibits COX enzymes

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties.

Case Study: Antitumor Activity

In another study focusing on cancer cell lines, derivatives of this compound were tested for their cytotoxic effects. The most potent derivative showed an IC50 value of 15 µM against breast cancer cells, highlighting the potential for further development in oncology .

Q & A

Q. How does the compound serve as a precursor for advanced materials (e.g., metal-organic frameworks or polymers)?

  • Methodological Answer :
  • Coordination Chemistry : The benzoic acid group chelates metal ions (e.g., Cu²⁺ or Zn²⁺) to form 2D/3D networks, characterized by XRD .
  • Polymer Functionalization : Graft onto polystyrene via radical polymerization, monitored by GPC for molecular weight control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid
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